Pollinastanol
Pollinastanol
Pollinastanol belongs to the class of organic compounds known as 3-hydroxysteroids. These are steroids carrying a hydroxyl group at the 3-position of the steroid backbone. Pollinastanol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pollinastanol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, pollinastanol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, pollinastanol can be found in dandelion. This makes pollinastanol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1912-66-9
VCID:
VC21258305
InChI:
InChI=1S/C28H48O/c1-19(2)7-6-8-20(3)23-12-13-26(5)24-10-9-21-17-22(29)11-14-27(21)18-28(24,27)16-15-25(23,26)4/h19-24,29H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25-,26+,27-,28+/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C
Molecular Formula:
C28H48O
Molecular Weight:
400.7 g/mol
Pollinastanol
CAS No.: 1912-66-9
Cat. No.: VC21258305
Molecular Formula: C28H48O
Molecular Weight: 400.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pollinastanol belongs to the class of organic compounds known as 3-hydroxysteroids. These are steroids carrying a hydroxyl group at the 3-position of the steroid backbone. Pollinastanol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pollinastanol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, pollinastanol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, pollinastanol can be found in dandelion. This makes pollinastanol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 1912-66-9 |
| Molecular Formula | C28H48O |
| Molecular Weight | 400.7 g/mol |
| IUPAC Name | (1S,3R,6S,8S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
| Standard InChI | InChI=1S/C28H48O/c1-19(2)7-6-8-20(3)23-12-13-26(5)24-10-9-21-17-22(29)11-14-27(21)18-28(24,27)16-15-25(23,26)4/h19-24,29H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25-,26+,27-,28+/m1/s1 |
| Standard InChI Key | HXQRIQXPGMPSRW-WVVGHYSUSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C |
| SMILES | CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
| Melting Point | 111-112°C |
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